BenchChemオンラインストアへようこそ!

BBS 4

iNOS Inhibition Cellular Potency Nitric Oxide Synthase

BBS 4 (BBS-4, CAS: 402934-09-2) is a first-generation, potent, and selective inducible nitric oxide synthase (iNOS/NOS2) dimerization inhibitor belonging to the 2-imidazol-1-ylpyrimidine chemical class. It inhibits the formation of the active homodimeric enzyme, preventing nitric oxide production, and demonstrates an IC50 of 0.49 nM in biochemical assays.

Molecular Formula C22H24N6O3
Molecular Weight 420.5 g/mol
Cat. No. B1667833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBBS 4
SynonymsBBS-4;  BBS4;  BBS 4;  Bardet-Biedl syndrome 4.
Molecular FormulaC22H24N6O3
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2C=CN=C2)N3CCCC3C(=O)NCCC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C22H24N6O3/c1-15-11-20(26-22(25-15)27-10-8-23-13-27)28-9-2-3-17(28)21(29)24-7-6-16-4-5-18-19(12-16)31-14-30-18/h4-5,8,10-13,17H,2-3,6-7,9,14H2,1H3,(H,24,29)/t17-/m1/s1
InChIKeyLBCGUKCXRVUULK-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BBS 4: A Potent iNOS Dimerization Inhibitor for Cardiovascular Sepsis Research Procurement


BBS 4 (BBS-4, CAS: 402934-09-2) is a first-generation, potent, and selective inducible nitric oxide synthase (iNOS/NOS2) dimerization inhibitor belonging to the 2-imidazol-1-ylpyrimidine chemical class [1]. It inhibits the formation of the active homodimeric enzyme, preventing nitric oxide production, and demonstrates an IC50 of 0.49 nM in biochemical assays [2]. BBS 4 has been shown to protect mice from cardiovascular dysfunction in sepsis models and is orally active . This compound is a critical pharmacological tool for dissecting iNOS-specific pathways, particularly in inflammation and septic shock research.

Why BBS 4 Cannot Be Replaced by Generic iNOS Inhibitors in Critical Research Applications


The term 'iNOS inhibitor' encompasses multiple mechanistic classes (e.g., substrate-competitive vs. dimerization inhibitors) with vastly different selectivity and pharmacokinetic profiles. For example, substrate-competitive inhibitors like 1400W or L-NIL show reduced potency in high-arginine cellular environments, a limitation not observed with dimerization inhibitors like BBS 4 [1]. Furthermore, first-generation dimerization inhibitors like BBS 4 possess unique off-target profiles, such as potent CYP3A4 inhibition, which can be a critical determinant of experimental outcomes and a factor for careful selection or deliberate exclusion in specific study designs [2]. Therefore, substituting BBS 4 with a compound solely based on its iNOS inhibition capability without considering its distinct mechanism of action and polypharmacology can lead to irreproducible results, especially in complex in vivo models.

Quantitative Differentiation Guide for BBS 4 Procurement and Experimental Design


BBS 4 Demonstrates Superior Potency Compared to Reference Inhibitor 1400W in a Cellular Assay

BBS 4 exhibits superior potency compared to the widely used reference iNOS inhibitor 1400W in a cellular assay measuring inhibition of nitric oxide (NO) production. This direct comparison highlights the quantitative advantage of BBS 4 in a relevant biological context [1].

iNOS Inhibition Cellular Potency Nitric Oxide Synthase

BBS 4 Exhibits a Large Selectivity Window Against the Major Drug-Metabolizing Enzyme CYP3A4

BBS 4 displays a defined selectivity window against cytochrome P450 3A4 (CYP3A4), a critical off-target for many small molecules. Quantitative data from multiple assays establish the selectivity range, which is essential for interpreting results and planning combinatorial studies [1].

Drug-Drug Interaction Selectivity Profile Polypharmacology iNOS

BBS 4 Demonstrates In Vivo Efficacy in a Mouse Model of Septic Cardiovascular Dysfunction

In an endotoxemic mouse model of sepsis, BBS 4 administration prevented key pathophysiological features of cardiovascular dysfunction. This in vivo data provides a direct link between iNOS dimerization inhibition and a meaningful physiological outcome, establishing a benchmark for this compound class [1].

In Vivo Pharmacology Sepsis Cardiovascular Dysfunction Endotoxemia

Optimal Research Applications and Procurement Scenarios for BBS 4


Validated Positive Control for iNOS Dimerization Inhibition in High-Throughput Screening

Given its high potency (IC50: 0.49 nM) and well-characterized mechanism of action, BBS 4 serves as an ideal positive control in high-throughput screening (HTS) campaigns aimed at identifying novel iNOS dimerization disruptors. Its potency ensures a robust assay window, and its commercial availability from multiple vendors facilitates reliable, cross-study comparisons [1].

Pharmacological Tool to Dissect iNOS-Dependent vs. Independent Pathways in Septic Shock Models

The demonstrated in vivo efficacy in preventing cardiovascular dysfunction in murine endotoxemia positions BBS 4 as a valuable pharmacological tool [1]. Researchers can use it to differentiate the specific contribution of iNOS-derived NO from other inflammatory mediators in the complex pathophysiology of sepsis, aiding in target validation studies.

Reference Compound for Assessing CYP3A4-Mediated Drug-Drug Interaction (DDI) Liability

BBS 4's quantified ~300–2000-fold selectivity window for iNOS over CYP3A4 makes it a useful reference standard in DDI studies [1]. It can be employed as a comparator in in vitro assays to calibrate the CYP3A4 inhibitory potential of novel chemical entities, helping to rank-order compounds and guide medicinal chemistry efforts to mitigate this common off-target liability.

Quote Request

Request a Quote for BBS 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.